molecular formula C17H26N2 B11412770 2-(2,2-dimethylpropyl)-1-(3-methylbutyl)-1H-benzimidazole

2-(2,2-dimethylpropyl)-1-(3-methylbutyl)-1H-benzimidazole

Cat. No.: B11412770
M. Wt: 258.4 g/mol
InChI Key: FBBHEDJURCXVMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-DIMETHYLPROPYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-DIMETHYLPROPYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been shown to be more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-DIMETHYLPROPYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzodiazole ring can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2,2-DIMETHYLPROPYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,2-DIMETHYLPROPYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-DIMETHYLPROPYL)-1H-1,3-BENZODIAZOLE
  • 1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE
  • 2-(2,2-DIMETHYLPROPYL)-1H-IMIDAZOLE

Uniqueness

2-(2,2-DIMETHYLPROPYL)-1-(3-METHYLBUTYL)-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 2,2-dimethylpropyl and 3-methylbutyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)-1-(3-methylbutyl)benzimidazole

InChI

InChI=1S/C17H26N2/c1-13(2)10-11-19-15-9-7-6-8-14(15)18-16(19)12-17(3,4)5/h6-9,13H,10-12H2,1-5H3

InChI Key

FBBHEDJURCXVMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1CC(C)(C)C

Origin of Product

United States

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